molecular formula C19H16BrN5O2 B11657792 2-{4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-3-phenyl-1H-pyrazol-1-yl}acetamide

2-{4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-3-phenyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B11657792
M. Wt: 426.3 g/mol
InChI Key: OTNXZRRRSFDCDZ-LSHDLFTRSA-N
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Description

2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE is a complex organic compound featuring a pyrazole ring, a bromophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. The bromophenyl group is introduced via a substitution reaction, and the final acetamide moiety is added through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to maximize efficiency and safety .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE
  • 2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Comparison: Compared to these similar compounds, 2-{4-[(E)-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}METHYL]-3-PHENYL-1H-PYRAZOL-1-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring and the bromophenyl group contributes to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C19H16BrN5O2

Molecular Weight

426.3 g/mol

IUPAC Name

N-[(E)-[1-(2-amino-2-oxoethyl)-3-phenylpyrazol-4-yl]methylideneamino]-3-bromobenzamide

InChI

InChI=1S/C19H16BrN5O2/c20-16-8-4-7-14(9-16)19(27)23-22-10-15-11-25(12-17(21)26)24-18(15)13-5-2-1-3-6-13/h1-11H,12H2,(H2,21,26)(H,23,27)/b22-10+

InChI Key

OTNXZRRRSFDCDZ-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC(=CC=C3)Br)CC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC(=CC=C3)Br)CC(=O)N

Origin of Product

United States

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